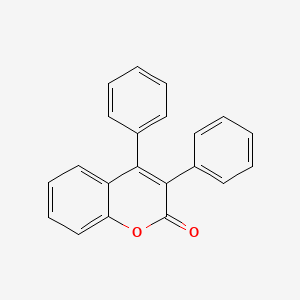
3,4-Diphenylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of two phenyl groups at the 3 and 4 positions of the coumarin core, exhibits unique photophysical and chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylcoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction can be carried out using phenylacetic acid and benzaldehyde as starting materials, with sulfuric acid as the catalyst. The reaction proceeds under reflux conditions, leading to the formation of the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diphenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings or the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and quinone derivatives, each exhibiting distinct chemical and biological properties .
Applications De Recherche Scientifique
3,4-Diphenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its photophysical properties. It also serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3,4-Diphenylcoumarin involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Phenylcoumarin: Similar in structure but with only one phenyl group at the 4 position.
3-Phenylcoumarin: Similar in structure but with only one phenyl group at the 3 position.
4-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 4 position, known for its anticoagulant properties.
Uniqueness: 3,4-Diphenylcoumarin is unique due to the presence of two phenyl groups, which enhance its photophysical properties and biological activities. This structural feature allows for greater versatility in chemical modifications and applications compared to its mono-phenyl counterparts .
Propriétés
IUPAC Name |
3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJTOKSXJMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
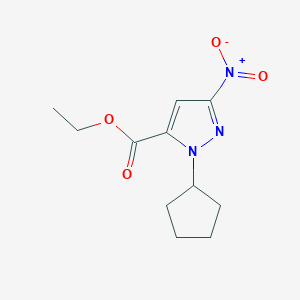
![1-[3-(Trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile](/img/structure/B2830513.png)


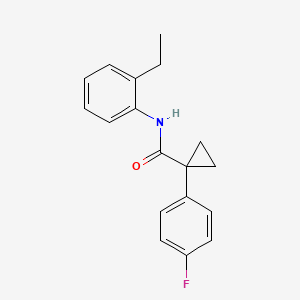
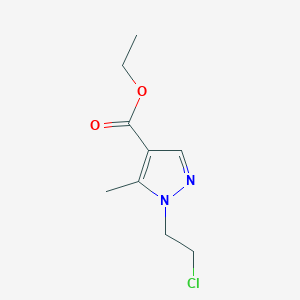
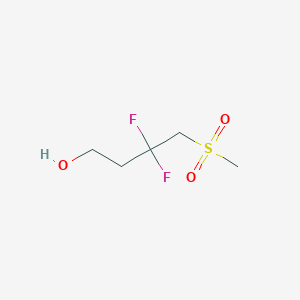
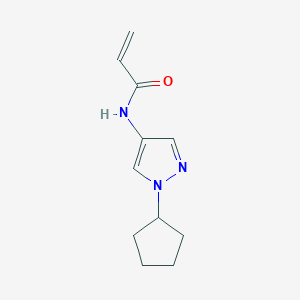

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)

![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2830531.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)

